molecular formula C14H18N2O3S2 B14300963 Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid CAS No. 113419-40-2

Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid

Cat. No.: B14300963
CAS No.: 113419-40-2
M. Wt: 326.4 g/mol
InChI Key: YCMLPSKJBBCAKH-UHFFFAOYSA-N
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Description

Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is a compound that combines the properties of benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while hexa-1,3,5-triene-1-sulfonic acid is a conjugated system with unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid typically involves the reaction of benzylthiourea with hexa-1,3,5-triene-1-sulfonic acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:

    Direct Condensation: Benzylthiourea is reacted with hexa-1,3,5-triene-1-sulfonic acid in the presence of a suitable catalyst.

    Stepwise Synthesis: Intermediate compounds are synthesized first, followed by their condensation to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiourea derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiourea derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Electron Transfer: Participating in redox reactions due to its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    Benzylthiourea: Known for its applications in organic synthesis and medicinal chemistry.

    Hexa-1,3,5-triene: A conjugated system with unique electronic properties.

    Sulfonic Acids: Widely used in various chemical and industrial applications.

Uniqueness

Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is unique due to its combination of properties from benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid. This combination imparts the compound with distinct electronic, chemical, and biological properties, making it valuable for a wide range of applications.

Properties

CAS No.

113419-40-2

Molecular Formula

C14H18N2O3S2

Molecular Weight

326.4 g/mol

IUPAC Name

benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid

InChI

InChI=1S/C8H10N2S.C6H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-3-4-5-6-10(7,8)9/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,7,8,9)

InChI Key

YCMLPSKJBBCAKH-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CS(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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